
1-(3-bromobenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromobenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidinecarboxamide compounds, which have been shown to have a wide range of biological activities.
作用机制
The mechanism of action of 1-(3-bromobenzyl)-4-piperidinecarboxamide involves its selective binding to the dopamine D3 receptor and modulation of its activity. The D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in reward and motivation. By selectively targeting the D3 receptor, 1-(3-bromobenzyl)-4-piperidinecarboxamide may be able to modulate the activity of this system and potentially treat disorders such as addiction and schizophrenia.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can selectively bind to the dopamine D3 receptor with high affinity and modulate its activity. In vivo studies in animal models have shown that it can reduce drug-seeking behavior and improve cognitive function in certain tasks. 1-(3-bromobenzyl)-4-piperidinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-bromobenzyl)-4-piperidinecarboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of using 1-(3-bromobenzyl)-4-piperidinecarboxamide is its relatively low potency compared to other compounds that target the D3 receptor. This may limit its usefulness in certain experiments where high potency is required.
未来方向
There are several future directions for research on 1-(3-bromobenzyl)-4-piperidinecarboxamide. One area of interest is the development of more potent analogs of 1-(3-bromobenzyl)-4-piperidinecarboxamide that can selectively target the D3 receptor with higher affinity. Another area of research is the investigation of the potential therapeutic applications of 1-(3-bromobenzyl)-4-piperidinecarboxamide in other areas, such as Parkinson's disease and depression. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(3-bromobenzyl)-4-piperidinecarboxamide and its effects on various biological processes.
合成方法
The synthesis of 1-(3-bromobenzyl)-4-piperidinecarboxamide involves the reaction of 3-bromobenzylamine with piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain 1-(3-bromobenzyl)-4-piperidinecarboxamide in high purity.
科学研究应用
1-(3-bromobenzyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in several areas of research. It has been studied for its effects on the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. 1-(3-bromobenzyl)-4-piperidinecarboxamide has been shown to selectively bind to the D3 receptor and modulate its activity, making it a promising candidate for the development of new treatments for these disorders.
属性
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-3-1-2-10(8-12)9-16-6-4-11(5-7-16)13(15)17/h1-3,8,11H,4-7,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVLLVQDSAFVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

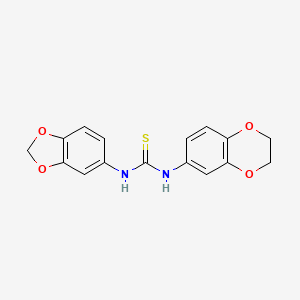
![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)
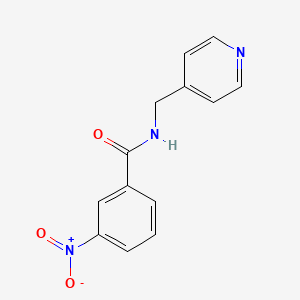

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)
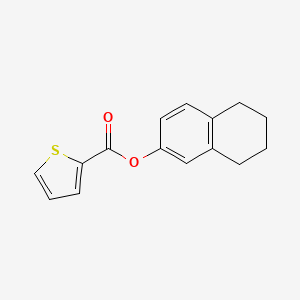

![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
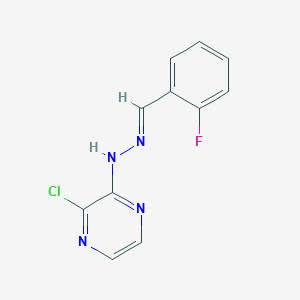
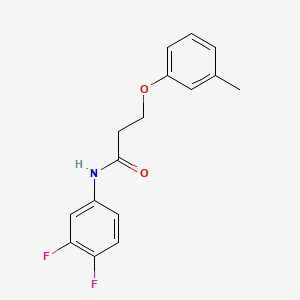
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)
